molecular formula C14H20N2O B114182 (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 149182-72-9

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B114182
CAS No.: 149182-72-9
M. Wt: 232.32 g/mol
InChI Key: DMJXRYSGXCLCFP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound with significant interest in the field of organic chemistry This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group or the carboxamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects. The carboxamide group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its combination of a chiral center, a tert-butyl group, and a carboxamide functionality. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJXRYSGXCLCFP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149182-72-9
Record name (3S)-N-(1,1-Dimethylethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149182-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149182729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
CC(C)(C)NC(=O)C1Cc2ccccc2CN1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Customer
Q & A

Q1: What is the significance of the specific reaction temperature in the synthesis of (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide?

A1: The research paper highlights that conducting the reaction of tert-butylamine with the N-carboxylic anhydride at temperatures lower than -30°C, specifically within the range of -75°C to -65°C, leads to a significant improvement in both the purity and yield of the desired this compound product []. This suggests that lower temperatures might suppress side reactions or promote the formation of the desired enantiomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.